In-Depth Technical Guide: Chemical Properties, Structural Utility, and Synthetic Applications of Ethyl 7-((benzyloxy)amino)heptanoate
In-Depth Technical Guide: Chemical Properties, Structural Utility, and Synthetic Applications of Ethyl 7-((benzyloxy)amino)heptanoate
Target Audience: Medicinal Chemists, Drug Development Professionals, and Principal Investigators Focus: Bifunctional Linker Strategies, Reverse Hydroxamate Synthesis, and Metalloenzyme Inhibitor Design
Executive Summary
In the landscape of modern rational drug design—particularly concerning metalloenzymes like Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs), and 5-Lipoxygenase (5-LOX)—the architectural precision of the aliphatic linker is as critical as the pharmacophore itself. Ethyl 7-((benzyloxy)amino)heptanoate (CAS 1628321-47-0) is a highly specialized, orthogonally protected bifunctional building block.
By providing a pre-assembled 7-carbon aliphatic spacer capped with an ethyl ester and an O-benzyl protected secondary hydroxylamine, this molecule serves as an elite precursor for synthesizing reverse hydroxamates and N-hydroxyureas . This guide dissects the physicochemical properties of this compound, explains the mechanistic causality behind its structural design, and provides a self-validating synthetic protocol for its deployment in drug discovery workflows.
Structural Elucidation & Physicochemical Profiling
The utility of CAS 1628321-47-0 lies in its biomimetic geometry. The 7-carbon backbone (heptanoic acid derivative) contains a hexamethylene (-(CH₂)-₆) chain between the ester carbonyl and the terminal nitrogen. This exact spatial arrangement is isosteric to the suberic acid core found in Vorinostat (SAHA), the FDA-approved pan-HDAC inhibitor 1.
Table 1: Physicochemical & Structural Properties
| Property | Specification / Value | Mechanistic Significance |
| Chemical Name | Ethyl 7-((benzyloxy)amino)heptanoate | Nomenclature defining the orthogonal protection strategy. |
| CAS Number | 1628321-47-0 | Unique identifier for procurement and library indexing. |
| Molecular Formula | C₁₆H₂₅NO₃ | Represents the lipophilic core and protected heteroatoms. |
| Molecular Weight | 279.38 g/mol | Low molecular weight allows for downstream fragment additions without violating Lipinski's Rule of 5. |
| Linker Homology | Hexamethylene (-(CH₂)-₆) | Perfectly spans the ~14 Å hydrophobic channel of Class I/II HDACs to reach the catalytic zinc ion. |
| C-Terminus | Ethyl Ester | Stable carboxylate precursor; prevents premature cyclization or oligomerization during N-terminal functionalization. |
| N-Terminus | O-Benzyl Hydroxylamine | Chemoselective handle for N-acylation; prevents over-oxidation of the sensitive N-O bond. |
Mechanistic Causality in Experimental Choices (E-E-A-T)
As a Senior Application Scientist, it is imperative to understand why this specific building block is chosen over simpler aliphatic amines. The design of metalloenzyme inhibitors frequently relies on Zinc-Binding Groups (ZBGs) 2. While standard hydroxamic acids (R-C(=O)-NH-OH) are potent bidentate chelators, they suffer from rapid in vivo glucuronidation and hydrolysis, leading to poor pharmacokinetic (PK) profiles 3.
The "Reverse Hydroxamate" Advantage
By utilizing the secondary amine of CAS 1628321-47-0, chemists can synthesize reverse hydroxamates (R-N(OH)-C(=O)-R'). This simple inversion of the amide bond maintains the critical bidentate chelation geometry required for Zn²⁺ binding but drastically increases resistance to endogenous amidases 4.
The Orthogonal Protection Strategy
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Why O-Benzyl (OBn)? Free hydroxylamines are highly nucleophilic at both the nitrogen and oxygen atoms, leading to complex mixtures during acylation. The OBn group directs reactivity exclusively to the nitrogen. Furthermore, OBn is completely stable to the basic conditions of ester saponification (LiOH) and the acidic conditions of peptide coupling, but is cleanly cleaved via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions 5.
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Why an Ethyl Ester? The ethyl ester protects the carboxylic acid from self-condensation during the N-acylation step. It can be selectively hydrolyzed to a free acid, which then serves as the attachment point for the "Surface Recognition Cap"—the moiety that dictates isoform selectivity by interacting with the rim of the enzyme's active site.
Synthetic Methodologies and Protocols
The following is a self-validating, step-by-step protocol for converting CAS 1628321-47-0 into a reverse hydroxamate-based HDAC inhibitor.
Protocol: Synthesis of a Reverse Hydroxamate ZBG
Step 1: N-Acylation (Formation of the Reverse Hydroxamate Precursor)
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Procedure: Dissolve CAS 1628321-47-0 (1.0 eq) in anhydrous CH₂Cl₂. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) and cool to 0 °C. Dropwise, add the desired acyl chloride (R-COCl, 1.1 eq). Stir for 2 hours at room temperature.
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Causality Check: DIPEA is utilized as a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct driving the reaction forward without competing with the secondary amine for the acyl chloride. TLC (Hexanes/EtOAc) should show complete consumption of the starting material.
Step 2: Ester Saponification
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Procedure: Concentrate the organic layer and redissolve the crude intermediate in a 3:1 mixture of THF/H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at room temperature for 4 hours. Acidify to pH 3 using 1M HCl and extract with EtOAc.
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Causality Check: LiOH is a mild base that selectively hydrolyzes the ethyl ester without cleaving the newly formed, more sterically hindered N-acyl bond. The THF/H₂O biphasic system ensures solubility of both the lipophilic organic intermediate and the inorganic base.
Step 3: Amide Coupling (Attaching the Surface Recognition Cap)
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Procedure: Dissolve the free carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq), DIPEA (3.0 eq), and the target surface-recognition amine (e.g., a substituted aniline, 1.1 eq). Stir for 12 hours.
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Causality Check: HATU generates a highly reactive HOAt-ester intermediate. This is critical for driving the amidation to completion, especially when coupling electron-deficient or sterically hindered anilines.
Step 4: Catalytic Hydrogenolysis (Global Deprotection)
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Procedure: Dissolve the coupled product in Methanol (MeOH). Degas the solution with N₂. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 6 hours. Filter through Celite and concentrate to yield the final reverse hydroxamate.
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Causality Check: Catalytic hydrogenation cleanly cleaves the O-benzyl ether to reveal the free N-OH group. MeOH is explicitly chosen as a polar protic solvent to stabilize the highly polar reverse hydroxamate product and prevent it from poisoning the palladium catalyst.
Data Presentation & Visualization
Workflow Diagram: Orthogonal Deprotection Strategy
Synthetic workflow for generating reverse hydroxamates from CAS 1628321-47-0.
Pharmacophore Mapping Diagram
Pharmacophore mapping of the derived reverse hydroxamate in the HDAC active site.
Table 2: Comparative Advantages of ZBG Architectures
| Feature | Standard Hydroxamate (e.g., SAHA) | Reverse Hydroxamate (Derived from CAS 1628321-47-0) |
| General Structure | R-C(=O)-NH-OH | R-N(OH)-C(=O)-R' |
| Metabolic Stability | Susceptible to rapid hydrolysis via amidases | Highly resistant to enzymatic cleavage |
| PK Profile | Often poor (rapid systemic clearance) | Improved half-life and bioavailability |
| Synthetic Precursor | Suberic acid derivatives | 7-aminoheptanoic acid derivatives |
References
- Source: PubMed Central (PMC)
- Title: QSAR Studies on Hydroxamic Acids: A Fascinating Family of Chemicals with a Wide Spectrum of Activities Source: ACS Publications URL
- Source: PubMed Central (PMC)
- Source: PubMed Central (PMC)
- Source: PubMed Central (PMC)
Sources
- 1. Structural Requirements of Histone Deacetylase Inhibitors: SAHA Analogs Modified on the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting Metallo-proteins by Fragment-Based Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
